4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid
CAS No.: 294622-47-2
Cat. No.: VC13603066
Molecular Formula: C15H17N3O2S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294622-47-2 |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid |
| Standard InChI | InChI=1S/C15H17N3O2S/c1-17-6-8-18(9-7-17)15-16-13(10-21-15)11-2-4-12(5-3-11)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20) |
| Standard InChI Key | NPHPALJCGYEBNO-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid. Key identifiers include:
Structural Analysis
The molecule consists of:
-
A benzoic acid moiety contributing acidity and hydrogen-bonding capacity.
-
A thiazole ring (a five-membered heterocycle with sulfur and nitrogen) providing rigidity and electronic diversity.
-
A 4-methylpiperazine group enhancing solubility and enabling interactions with biological targets .
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
-
Thiazole Formation: Condensation of thiourea derivatives with α-halo ketones to form the thiazole core .
-
Piperazine Substitution: Introduction of 4-methylpiperazine via nucleophilic substitution or coupling reactions .
-
Benzoic Acid Coupling: Attachment of the benzoic acid group through Suzuki-Miyaura or Ullmann coupling .
A patent (CN103382191B) details a method using nanofiltration membrane technology to purify intermediates, achieving a 92% yield .
Key Intermediates
-
Methyl 4-(2-(4-methylpiperazin-1-yl)thiazole-4-carboxylate: Ester precursor hydrolyzed to the final acid .
-
4-(Thiazol-4-yl)benzoic acid: Intermediate before piperazine functionalization .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) due to the piperazine group .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases .
Spectroscopic Data
-
IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, 2H, Ar-H), 7.90 (s, 1H, thiazole-H), 3.60–3.20 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃) .
Biological and Pharmacological Activities
Kinase Inhibition
Derivatives of this compound exhibit TAK1 (TGF-β-activated kinase 1) inhibition, with IC₅₀ values ranging from 110–900 nM . Structural analogs bind to the ATP pocket, inducing a c-helix-out conformation in TAK1, a mechanism shared with b-Raf inhibitors .
Muscarinic Receptor Modulation
A patent (WO2017079641A1) highlights derivatives as M4 muscarinic receptor antagonists, potentially useful in neurological disorders like Alzheimer’s disease .
Applications in Drug Development
Lead Optimization
The compound’s scaffold is a template for:
-
Type II Kinase Inhibitors: Modified to target hydrophobic pockets adjacent to the ATP-binding site .
-
C-Helix-Out Inhibitors: Structural tweaks (e.g., pyridine substitutions) enhance TAK1 affinity .
Prodrug Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume